molecular formula C20H21N5O B2818072 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone CAS No. 1396858-04-0

1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B2818072
CAS No.: 1396858-04-0
M. Wt: 347.422
InChI Key: KXKGSQLBUYFVIW-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone is a complex organic compound featuring a pyrrol group, a pyridazinyl group, a piperazinyl group, and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Pyridazinyl Intermediate:

    • Starting with a suitable pyridazine derivative, such as 3-chloropyridazine, which undergoes nucleophilic substitution with 1H-pyrrole to form 6-(1H-pyrrol-1-yl)pyridazine.
    • Reaction conditions: Typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
  • Coupling with Piperazine:

    • The intermediate 6-(1H-pyrrol-1-yl)pyridazine is then reacted with piperazine to form 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazine.
    • Reaction conditions: This step often requires a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (CH3CN).
  • Formation of the Final Product:

    • The final step involves the acylation of the piperazine derivative with 2-phenylethanoyl chloride to yield this compound.
    • Reaction conditions: Typically performed in the presence of a base like triethylamine (Et3N) and an inert atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The pyrrol ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C to room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in DMF.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanol.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

    1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylpropanone: Similar structure but with a propanone moiety instead of ethanone.

    1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-methylphenyl)ethanone: Similar structure with a methyl-substituted phenyl group.

Uniqueness: 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrrol and pyridazinyl groups provide unique binding properties, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-phenyl-1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(16-17-6-2-1-3-7-17)25-14-12-24(13-15-25)19-9-8-18(21-22-19)23-10-4-5-11-23/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKGSQLBUYFVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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